Cas no 53207-28-6 (2,2-difluoro-N-methylacetamide)

2,2-Difluoro-N-methylacetamide is a fluorinated acetamide derivative characterized by its unique difluoro substitution at the α-carbon. This structural feature enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. The presence of the N-methyl group further contributes to its solubility and versatility in various reaction conditions. Its applications include use as a building block in pharmaceuticals, agrochemicals, and specialty materials, where the introduction of fluorine atoms is critical for modulating biological activity or material properties. The compound’s well-defined reactivity profile and compatibility with diverse synthetic methodologies underscore its utility in advanced chemical research and development.
2,2-difluoro-N-methylacetamide structure
53207-28-6 structure
Product Name:2,2-difluoro-N-methylacetamide
CAS No:53207-28-6
MF:C3H5F2NO
MW:109.074707746506
CID:938095
PubChem ID:13794580
Update Time:2025-10-23

2,2-difluoro-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-2,2-difluoroacetamide
    • 2,2-difluoro-N-methylacetamide
    • Acetamide,2,2-difluoro-N-methyl
    • DTXSID00549661
    • YOSAXWNVAYRRRW-UHFFFAOYSA-N
    • 2,2-Difluoro-N-Methyl-Acetamide
    • Z32016385
    • 53207-28-6
    • SCHEMBL1703588
    • DB-309051
    • EN300-1232852
    • AKOS006242076
    • Inchi: 1S/C3H5F2NO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
    • InChI Key: YOSAXWNVAYRRRW-UHFFFAOYSA-N
    • SMILES: FC(C(NC)=O)F

Computed Properties

  • Exact Mass: 109.03400
  • Monoisotopic Mass: 109.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 73.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.10000
  • LogP: 0.38840

2,2-difluoro-N-methylacetamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2,2-difluoro-N-methylacetamide

Introduction to 2,2-difluoro-N-methylacetamide (CAS No. 53207-28-6)

2,2-difluoro-N-methylacetamide, with the chemical formula C₄H₆F₂NO, is a fluorinated amide derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 53207-28-6, represents a class of molecules that exhibit promising applications in drug development, organic synthesis, and advanced material design. The presence of two fluorine atoms at the alpha position of the acetamide backbone imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 2,2-difluoro-N-methylacetamide features a central acetamide group (–CONHCH₃) flanked by two fluorine atoms on the adjacent carbon. This substitution pattern leads to enhanced stability and altered reactivity compared to its non-fluorinated counterparts. The fluorine atoms are highly electronegative, which influences the electron density distribution across the molecule, thereby affecting its solubility, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on fluorinated amides due to their potential as pharmacophores in drug discovery. 2,2-difluoro-N-methylacetamide has been investigated for its role as a key intermediate in the synthesis of various bioactive compounds. For instance, studies have demonstrated its utility in constructing fluorinated peptides and peptidomimetics, which are known for their improved pharmacokinetic profiles and enhanced binding interactions with biological receptors. The incorporation of fluorine into these molecules often leads to increased metabolic resistance and better oral bioavailability, critical factors in the development of novel therapeutics.

The pharmaceutical industry has shown particular interest in fluorinated amides due to their ability to modulate enzyme activity and receptor binding. Research published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* has highlighted the use of 2,2-difluoro-N-methylacetamide in designing small-molecule inhibitors targeting various diseases. For example, recent studies have explored its application in developing antiviral agents where the fluorine substitution enhances viral protease inhibition. Additionally, its incorporation into kinase inhibitors has shown promise in preclinical trials for cancer therapy by improving target specificity and reducing off-target effects.

Beyond pharmaceutical applications, 2,2-difluoro-N-methylacetamide finds utility in materials science as a building block for advanced polymers and liquid crystals. The electron-withdrawing nature of the fluorine atoms contributes to the rigidity and thermal stability of resulting materials, making them suitable for high-performance applications such as optoelectronic devices and specialty coatings. Researchers have also investigated its role in designing fluorous solvents, which offer unique solvation properties beneficial for green chemistry initiatives.

The synthesis of 2,2-difluoro-N-methylacetamide typically involves multi-step organic transformations starting from readily available precursors like methyl acetoacetate or dimethylformamide (DMF). Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluorine atoms efficiently. Recent advancements in flow chemistry have further streamlined its production, allowing for scalable and sustainable synthesis under mild conditions. These innovations underscore the growing importance of this compound in both academic research and industrial applications.

The toxicological profile of 2,2-difluoro-N-methylacetamide has been thoroughly examined to ensure safe handling and application. Preliminary studies indicate moderate toxicity with typical symptoms associated with amide derivatives upon acute exposure. However, chronic toxicity assessments remain ongoing to fully understand long-term effects at lower concentrations relevant for pharmaceutical use. Regulatory agencies such as the FDA and EMA have guidelines for handling fluorinated compounds that emphasize proper ventilation and personal protective equipment (PPE) during synthesis and formulation processes.

The future prospects for 2,2-difluoro-N-methylacetamide are bright given its versatility and growing body of evidence supporting its utility across multiple domains. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly significant role in drug discovery programs targeting unmet medical needs. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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